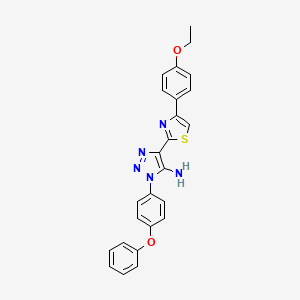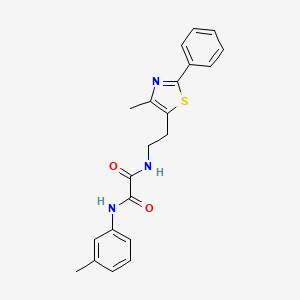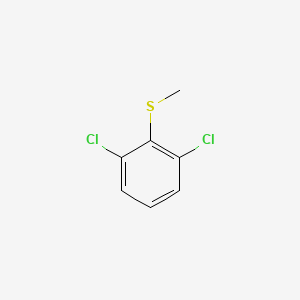
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine, also known as ETT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery, particularly in the field of cancer research. In
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has shown that certain triazole derivatives, including those similar in structure to the compound , exhibit antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with moderate to good activity against test microorganisms Molecules. Similarly, Liao et al. (2017) developed 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, demonstrating promising antibacterial activity against certain bacteria, surpassing the effectiveness of commercial antibacterial agents Journal of Heterocyclic Chemistry.
Anticancer Evaluation
The compound's derivatives have also been explored for their anticancer potential. Yakantham et al. (2019) designed and synthesized thiazol-4-amine derivatives, testing them against various human cancer cell lines. The compounds showed good to moderate activity, indicating their potential as anticancer agents Russian Journal of General Chemistry.
Antitumor Activity
Further research into similar compounds has revealed antitumor properties. A study by Ye Jiao et al. (2015) involved the synthesis of a thiazol-2-amine derivative with demonstrated good antitumor activity against the Hela cell line, suggesting its potential in cancer treatment Chinese Journal of Structural Chemistry.
Corrosion Inhibition
Thiazole and triazole derivatives have also found applications in corrosion inhibition. Kaya et al. (2016) conducted a study on the inhibition performances of thiazole and thiadiazole derivatives against iron corrosion, combining experimental and theoretical approaches. The results indicated significant inhibition efficiency, showcasing the utility of these compounds in protecting metals from corrosion Journal of Molecular Liquids.
Mecanismo De Acción
Target of Action
The compound, also known as 5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine, is a derivative of thiazole and triazole . Thiazoles and triazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . They are readily capable of binding in the biological system with a variety of enzymes and receptors . .
Mode of Action
Thiazole and triazole derivatives are known to interact with their targets, leading to a variety of biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole and triazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole and triazole derivatives are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-2-31-19-12-8-17(9-13-19)22-16-33-25(27-22)23-24(26)30(29-28-23)18-10-14-21(15-11-18)32-20-6-4-3-5-7-20/h3-16H,2,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFXUUMIOWULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)

![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2987077.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2987083.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2987085.png)
![N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2987087.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2987091.png)
![butyl 4-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2987093.png)
